molecular formula C15H11N3O4 B14380305 3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one CAS No. 90181-62-7

3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one

Cat. No.: B14380305
CAS No.: 90181-62-7
M. Wt: 297.26 g/mol
InChI Key: PEQNCXBYMDAAPF-UHFFFAOYSA-N
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Description

3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:

    Nitration: The nitration of an indole derivative to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxyanilino group can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while coupling reactions can produce various substituted indole derivatives.

Scientific Research Applications

3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyanilino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(3-methoxyanilino)purine
  • 2-Fluoro-6-(3-methoxyanilino)purine
  • 6-Fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline

Uniqueness

3-(3-Methoxyanilino)-5-nitro-2H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a methoxyanilino group and a nitro group makes it a versatile compound for various applications.

Properties

CAS No.

90181-62-7

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

3-(3-methoxyphenyl)imino-5-nitro-1H-indol-2-one

InChI

InChI=1S/C15H11N3O4/c1-22-11-4-2-3-9(7-11)16-14-12-8-10(18(20)21)5-6-13(12)17-15(14)19/h2-8H,1H3,(H,16,17,19)

InChI Key

PEQNCXBYMDAAPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Origin of Product

United States

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